Cas no 1706103-55-0 (3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine structure](https://ja.kuujia.com/scimg/cas/1706103-55-0x500.png)
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine 化学的及び物理的性質
名前と識別子
-
- [3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
- Methanone, [3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl][1-(methylsulfonyl)-4-piperidinyl]-
- (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine
-
- インチ: 1S/C18H28N4O4S/c1-27(24,25)22-9-6-15(7-10-22)18(23)21-8-2-3-13(12-21)11-16-19-17(20-26-16)14-4-5-14/h13-15H,2-12H2,1H3
- InChIKey: CXQMRURFEVSGDE-UHFFFAOYSA-N
- SMILES: S(C([H])([H])[H])(N1C([H])([H])C([H])([H])C([H])(C(N2C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C3=NC(C4([H])C([H])([H])C4([H])[H])=NO3)C2([H])[H])=O)C([H])([H])C1([H])[H])(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 27
- 回転可能化学結合数: 5
- 複雑さ: 640
- XLogP3: 1
- トポロジー分子極性表面積: 105
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6497-0588-2mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine |
1706103-55-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6497-0588-15mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine |
1706103-55-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6497-0588-40mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine |
1706103-55-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6497-0588-1mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine |
1706103-55-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6497-0588-4mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine |
1706103-55-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6497-0588-20mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine |
1706103-55-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6497-0588-30mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine |
1706103-55-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6497-0588-3mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine |
1706103-55-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6497-0588-10mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine |
1706103-55-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6497-0588-5mg |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine |
1706103-55-0 | 5mg |
$69.0 | 2023-09-08 |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine 関連文献
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidineに関する追加情報
Comprehensive Overview of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine (CAS No. 1706103-55-0)
In the rapidly evolving field of medicinal chemistry, the compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine (CAS No. 1706103-55-0) has garnered significant attention due to its unique structural features and potential therapeutic applications. This molecule, characterized by its cyclopropyl-oxadiazole and methanesulfonyl-piperidine moieties, represents a promising candidate for drug discovery, particularly in targeting central nervous system (CNS) disorders and inflammatory pathways. Researchers and pharmaceutical developers are increasingly exploring its structure-activity relationship (SAR) to optimize efficacy and safety profiles.
The 1,2,4-oxadiazole ring, a key component of this compound, is known for its bioisosteric properties, often enhancing metabolic stability and binding affinity in drug design. Coupled with the piperidine scaffold, which is prevalent in CNS-active drugs, this molecule exhibits a balanced lipophilicity and permeability, making it a viable candidate for blood-brain barrier (BBB) penetration. Recent studies highlight its potential in modulating G-protein-coupled receptors (GPCRs), a hot topic in contemporary pharmacology due to their role in treating neurodegenerative diseases and chronic pain.
From a synthetic perspective, the incorporation of the methanesulfonyl group enhances the compound’s solubility and pharmacokinetic properties, addressing a common challenge in small-molecule drug development. This feature aligns with current industry trends favoring drug-likeness and ADME (absorption, distribution, metabolism, excretion) optimization. Moreover, the cyclopropyl substituent contributes to conformational rigidity, potentially improving target selectivity—a critical factor in reducing off-target effects, a major concern in precision medicine.
In the context of AI-driven drug discovery, 1706103-55-0 has been flagged in computational screenings for its molecular docking performance against proteins implicated in neuroinflammation. This aligns with growing public interest in neuroprotective agents, as evidenced by rising search queries for terms like "new treatments for Alzheimer’s" and "anti-inflammatory CNS drugs". The compound’s multi-target potential also resonates with the shift toward polypharmacology, a strategy gaining traction for complex diseases like Parkinson’s and multiple sclerosis.
Environmental and green chemistry considerations are another focal point for this compound. Its synthetic route, involving microwave-assisted cyclization and catalyst-free couplings, reflects the industry’s push for sustainable methodologies. Such approaches are increasingly searched by professionals seeking "eco-friendly synthetic protocols" or "low-waste pharmaceutical production", underscoring the compound’s relevance to modern ESG (environmental, social, governance) standards.
In summary, 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine (CAS No. 1706103-55-0) exemplifies the intersection of innovative chemistry and therapeutic potential. Its design caters to both biological efficacy and synthetic feasibility, positioning it as a compelling subject for further research in academia and industry alike. As the demand for next-generation neurotherapeutics grows, this compound’s journey from bench to bedside will undoubtedly be closely watched.
1706103-55-0 (3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(1-methanesulfonylpiperidine-4-carbonyl)piperidine) Related Products
- 2172090-37-6(2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)
- 1544906-05-9(2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile)
- 45172-15-4((S)-Ethyl 2,6-diisocyanatohexanoate)
- 923461-81-8(8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2680887-08-3(tert-butyl 5-bromo-2-{(tert-butoxy)carbonylamino}benzoate)
- 1807941-00-9((1S)-1-3-Fluoro-4-(1H-pyrazol-1-yl)phenylethan-1-amine Hydrochloride)
- 1781843-25-1(2-(3-bromo-2-methoxyphenyl)methylpyrrolidine)
- 2229475-78-7(2-2-(difluoromethoxy)-3-methylphenyloxirane)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2229240-15-5(2,2-dimethyl-1-3-(methylsulfanyl)phenylcyclopropan-1-amine)




